
Metabutethamine
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Overview
Description
Metabutethamine is a local anesthetic compound known for its ability to block nerve signals in the body. It is chemically identified as 2-[(2-Methylpropyl)amino]ethyl 3-aminobenzoate . This compound is part of the benzoate ester family and is primarily used in medical settings to provide localized pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metabutethamine can be synthesized through a multi-step process involving the esterification of 3-aminobenzoic acid with 2-[(2-Methylpropyl)amino]ethanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Metabutethamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products:
Oxidation: 3-Aminobenzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzoate esters and amines.
Scientific Research Applications
Metabutethamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and amine reactions.
Biology: Employed in studies involving nerve signal blocking and pain management.
Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.
Industry: Applied in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Metabutethamine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound primarily targets peripheral nerves and has a rapid onset of action .
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Benzocaine: A local anesthetic used in topical applications, structurally similar but with different pharmacokinetics.
Procaine: Used in dental procedures, similar in function but with a different ester linkage.
Uniqueness: Metabutethamine is unique due to its specific ester linkage and amine group, which provide distinct pharmacological properties and a rapid onset of action compared to other local anesthetics .
Properties
CAS No. |
4439-25-2 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2-methylpropylamino)ethyl 3-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11/h3-5,8,10,15H,6-7,9,14H2,1-2H3 |
InChI Key |
BXMFKNRZTLNAFY-UHFFFAOYSA-N |
SMILES |
CC(C)CNCCOC(=O)C1=CC(=CC=C1)N |
Canonical SMILES |
CC(C)CNCCOC(=O)C1=CC(=CC=C1)N |
4439-25-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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